
4-(4-ニトロフェニル)-1,3-ジオキサン-5-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenyl)-1,3-dioxan-5-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a dioxane ring
科学的研究の応用
4-(4-Nitrophenyl)-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It’s structurally similar compound, 4-nitrophenol, is known to interact with various nanostructured materials, serving as a benchmark reaction to assess their activity .
Mode of Action
4-nitrophenol, a similar compound, is known to undergo catalytic reduction in the presence of nanostructured materials . This reduction process involves the interaction of 4-nitrophenol with the catalyst, leading to changes in the compound’s structure and properties .
Biochemical Pathways
This process is considered a universally accepted model catalytic reaction . The reduction of 4-nitrophenol can be affected by various parameters, including the size and structure of the catalyst, the electrochemistry of the nanomaterial, and the regeneration of the catalyst surface .
Pharmacokinetics
The absorption, biotransformation, and elimination of similar compounds have been studied . These studies can provide insights into the potential ADME properties of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.
Result of Action
The reduction of 4-nitrophenol, a similar compound, has been shown to result in changes in the compound’s structure and properties .
Action Environment
The action of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol can be influenced by various environmental factors. For instance, the reduction of 4-nitrophenol, a similar compound, has been shown to be affected by the solvent used in the reaction . The addition of methanol, ethanol, or isopropanol to the reaction mixture can lead to a dramatic decrease in the reaction rate .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-nitrophenol with a suitable dioxane derivative under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrophenyl derivatives.
類似化合物との比較
4-Nitrophenol: Shares the nitrophenyl group but lacks the dioxane ring.
4-Nitrophenyl acetate: Contains a nitrophenyl group attached to an acetate moiety.
4-Nitrophenyl palmitate: Features a nitrophenyl group linked to a palmitate ester.
Uniqueness: 4-(4-Nitrophenyl)-1,3-dioxan-5-ol is unique due to the presence of both the nitrophenyl group and the dioxane ring, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
4-(4-nitrophenyl)-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-9-5-15-6-16-10(9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAGEBJAKVKMBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



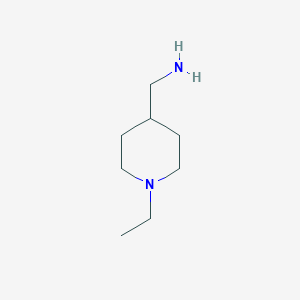


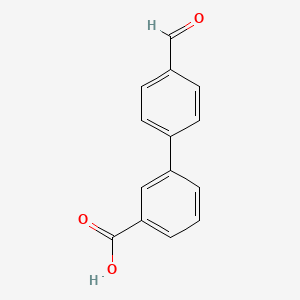
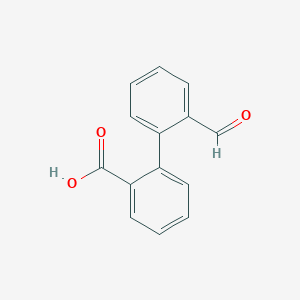
![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)
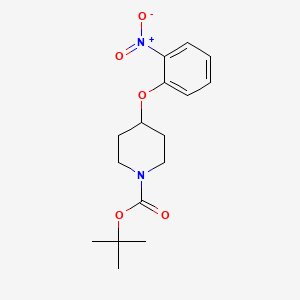

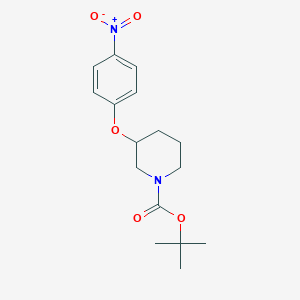
![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
